AC-Ser(tbu)-OH

Overview

Description

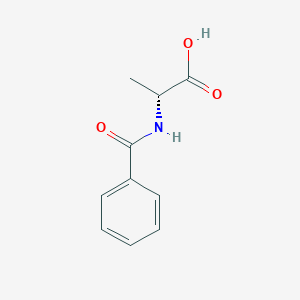

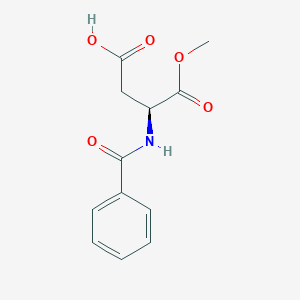

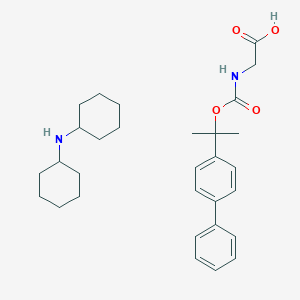

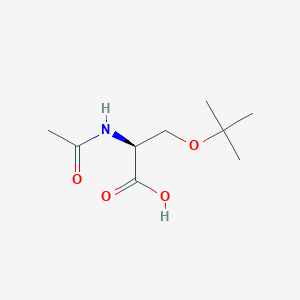

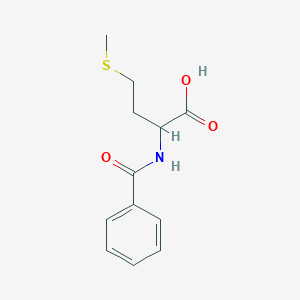

AC-Ser(tbu)-OH, also known as N-acetyl-O-tert-butyl-L-serine, is a chemical compound with the molecular formula C9H17NO4 . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of AC-Ser(tbu)-OH consists of nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and four oxygen atoms . The exact structure can be determined using various spectroscopic techniques .Physical And Chemical Properties Analysis

AC-Ser(tbu)-OH has a molecular weight of 203.24 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 392.7±37.0 °C at 760 mmHg, and a flash point of 191.3±26.5 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications

Peptide Synthesis

AC-Ser(tbu)-OH is commonly used in the synthesis of peptides. It’s particularly useful in creating peptides with specific modifications that can enhance their stability or alter their biological activity. For instance, the incorporation of (p tBu)DPhe resulted in a tetrapeptide with decreased potency at the mMC1R receptor, similar potency at the mMC3R and mMC5R receptors, and produced a partial agonist response at the mMC3R .

Drug Design and Development

In drug development, AC-Ser(tbu)-OH can be used to design selective ligands for receptors. The study of structure-activity relationships of tetrapeptides at the melanocortin receptors showed that modification at certain positions leads to receptor selectivity, which is crucial for developing targeted therapies .

Proteomics

AC-Ser(tbu)-OH is relevant in proteomics, where it can be used to study protein modifications. For example, N-terminal acetylation of proteins is a significant post-translational modification, and AC-Ser(tbu)-OH can be used to investigate the role of N-terminal acetyltransferases on yeast ribosomal proteins .

Metabolic Disorder Research

The compound is also instrumental in metabolic disorder research. By designing selective ligands that can modulate specific receptors, researchers can create new therapeutic leads that may treat metabolic disorders .

Mechanism of Action

Target of Action

AC-Ser(tbu)-OH, also known as α-Melanotropin (α-melanocyte stimulating hormone, α-MSH), is a peptide hormone isolated from the pituitary gland . The primary targets of this compound are melanocortin receptors, which play a crucial role in pigmentation and other biological functions .

Mode of Action

The interaction of AC-Ser(tbu)-OH with its targets involves the transfer of an acetyl moiety from acetyl coenzyme A to the α-amino group of a protein . This process is facilitated by a family of conserved N-terminal acetyl-transferases (NATs) .

Biochemical Pathways

The biochemical pathways affected by AC-Ser(tbu)-OH involve the acetylation of proteins at their N-terminus . This modification introduces charge neutralization and bulkiness to the N terminus, influencing protein folding, subcellular targeting, protein-complex formation, and protein turnover .

Pharmacokinetics

The pharmacokinetics of AC-Ser(tbu)-OH is significantly influenced by its molecular structure. The introduction of an exo-linker approach has been shown to improve the stability, therapeutic efficacy, and pharmacokinetics of compounds like AC-Ser(tbu)-OH . This approach helps overcome the drawbacks of premature payload release and enhances the drug-to-antibody ratio .

Result of Action

The molecular and cellular effects of AC-Ser(tbu)-OH’s action include attenuated premature payload release and increased drug-to-antibody ratio . These effects contribute to improved stability and therapeutic efficacy .

Action Environment

The action, efficacy, and stability of AC-Ser(tbu)-OH can be influenced by various environmental factors. For instance, the presence of enzymes such as carboxylesterases and human neutrophil elastase can affect the stability of the payload conjugated to the compound . Understanding these environmental influences is crucial for optimizing the clinical application of AC-Ser(tbu)-OH.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMGVZVKADFEPL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](COC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427143 | |

| Record name | AG-H-08898 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77285-09-7 | |

| Record name | AG-H-08898 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)